molecular formula C15H17ClN4 B1399245 5-(4-Chlorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine CAS No. 1316224-23-3

5-(4-Chlorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine

Cat. No. B1399245
M. Wt: 288.77 g/mol
InChI Key: OTGFFFNZWBXWSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chlorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine, also known as CPPA, is a heterocyclic compound containing both an amine and an aromatic ring. It is widely used in the synthesis of various compounds and has been studied for its potential applications in medicine and biochemistry.

Scientific Research Applications

  • Synthesis and Biological Evaluation :

    • A study by (Yu Lan et al., 2014) discussed the synthesis of new pyrimidines as potent sigma-1 receptor (σ1R) antagonists, which have potential in treating neuropathic pain. The paper highlighted the crucial nature of the pyrimidine scaffold and the need for a basic amine for activity.
  • Antimicrobial and Anticancer Agents :

    • Research by (H. Hafez et al., 2016) synthesized derivatives of pyrazolo[4,3-d]-pyrimidine, exhibiting significant antimicrobial and anticancer activities. This study opens avenues for using similar compounds in therapeutic applications.
  • Synthesis Techniques and Intermediate Compounds :

    • A process for synthesizing 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the preparation of deoxycytidine kinase inhibitors, was described by (Haiming Zhang et al., 2009). This demonstrates the compound's utility in synthesizing more complex molecules for medical use.
  • Anticonvulsant Properties and Structural Analysis :

    • The paper by (Guy Georges et al., 1989) explored the crystal structures of anticonvulsant compounds containing a similar pyrimidine structure. These findings contribute to understanding the structural basis of the anticonvulsant properties.
  • GPR119 Agonists for Diabetes Treatment :

    • The study by (Osamu Kubo et al., 2021) involved the design and synthesis of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives as GPR119 agonists, highlighting their potential in treating diabetes.
  • Synthesis of Derivatives for Pharmacological Studies :

    • Research on the synthesis of new derivatives of N-arylpyrimidin-2-amine using a palladium catalyst was conducted by (I. El-Deeb et al., 2008). This research provides insights into the development of pharmacologically relevant compounds.
  • Antipsychotic Potential :

    • The paper by (E. Raviña et al., 2000) examined butyrophenones with structures similar to the query compound, investigating their potential as antipsychotic agents.

properties

IUPAC Name

5-(4-chlorophenyl)-4-piperidin-3-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4/c16-12-5-3-10(4-6-12)13-9-19-15(17)20-14(13)11-2-1-7-18-8-11/h3-6,9,11,18H,1-2,7-8H2,(H2,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGFFFNZWBXWSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC(=NC=C2C3=CC=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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